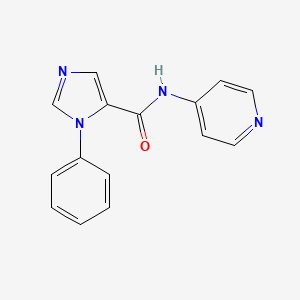
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Pim-1 kinase inhibitor, and it has been found to have promising effects in cancer treatment and other disease-related research.
Mechanism of Action
The mechanism of action of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide involves the inhibition of Pim-1 kinase. Pim-1 kinase is a critical regulator of cell growth and survival, and its overexpression has been linked to the development and progression of cancer. By inhibiting Pim-1 kinase, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide have been extensively studied in various in vitro and in vivo models. The compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide has been shown to have anti-inflammatory and cardioprotective effects, making it a potential therapeutic agent for cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide is its potent inhibitory effect on Pim-1 kinase, which makes it a promising candidate for cancer treatment. The compound has also been found to have cardioprotective and anti-inflammatory effects, which further expands its potential applications. However, one of the limitations of using 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.
Future Directions
There are several future directions for research on 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide. One of the areas of interest is the development of more potent and selective Pim-1 kinase inhibitors that can be used in cancer treatment. Additionally, further research is needed to explore the potential applications of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide in cardiovascular disease, diabetes, and other disease-related research. Finally, more studies are needed to investigate the potential toxicity and side effects of the compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide is a promising chemical compound that has potential applications in various fields of scientific research. The compound has been found to be a potent inhibitor of Pim-1 kinase, which makes it a promising candidate for cancer treatment. Additionally, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide has been shown to have cardioprotective and anti-inflammatory effects, making it a potential therapeutic agent for cardiovascular disease. However, further research is needed to explore the potential applications of the compound and to investigate its potential toxicity and side effects.
Synthesis Methods
The synthesis of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide involves the reaction of 4-bromo-N-(pyridin-4-yl)imidazole-5-carboxamide with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, and the yield of the product is high. The purity of the compound is ensured by recrystallization from a suitable solvent.
Scientific Research Applications
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, cardiovascular disease, and diabetes. The compound has been found to be a potent inhibitor of Pim-1 kinase, which is a serine/threonine kinase that plays a critical role in cell growth and survival. Pim-1 kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-6-8-16-9-7-12)14-10-17-11-19(14)13-4-2-1-3-5-13/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZKNDJIGHAXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
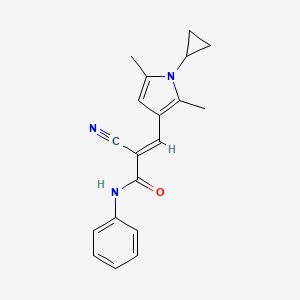
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)
![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)
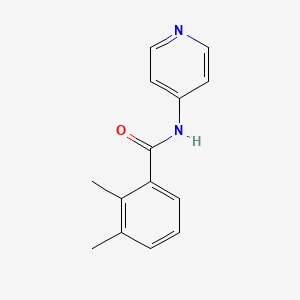
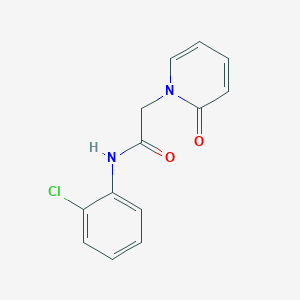
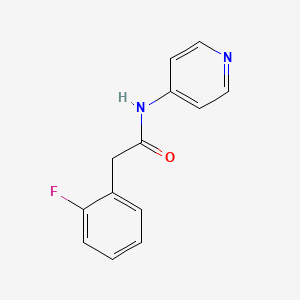
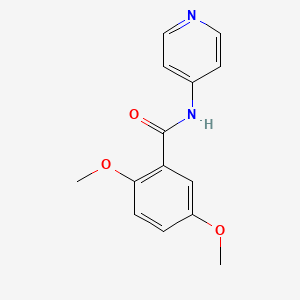
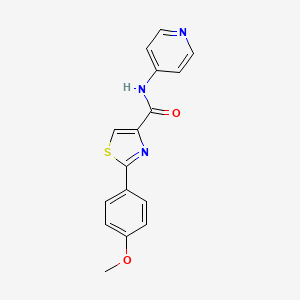
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)